

# RS102895 Hydrochloride: A Technical Guide for Immunological Research

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## Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1662833

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## Introduction

**RS102895 hydrochloride** is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).<sup>[1][2][3][4][5][6][7]</sup> CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This axis is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. RS102895 serves as an invaluable tool compound for investigating the biological functions of the CCL2-CCR2 axis in various immunological processes. This technical guide provides an in-depth overview of **RS102895 hydrochloride**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

## Mechanism of Action

**RS102895 hydrochloride** exerts its effects by competitively binding to the CCR2 receptor, thereby preventing the binding of its cognate ligands, primarily CCL2. This blockade inhibits the downstream signaling cascades that lead to monocyte and macrophage chemotaxis, infiltration, and activation at inflammatory sites. The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), normally triggers a conformational change in the receptor, leading to the activation of several intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated

kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.<sup>[1][8][9]</sup> By inhibiting the initial ligand-receptor interaction, RS102895 effectively abrogates these downstream events.

## Quantitative Data

The following table summarizes the in vitro potency and selectivity of **RS102895 hydrochloride** against various receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity.

Target Receptor	Ligand/Stimulus	Assay Type	Cell Line	IC50 Value	Reference
Human CCR2b	MCP-1/CCL2	Binding Assay	Stably transfected CHO cells	360 nM	<sup>[7]</sup>
Human CCR1	MIP-1 $\alpha$	Binding Assay	Stably transfected CHO cells	17.8 $\mu$ M	<sup>[7]</sup>
Human CCR2b	MCP-1/CCL2	Calcium Influx	CRL-1657 cells	31 nM	<sup>[7]</sup>
Human CCR2b	MCP-3	Calcium Influx	CRL-1657 cells	130 nM	<sup>[7]</sup>
Human CCR2b	MCP-1/CCL2	Chemotaxis	THP-1 cells	1.7 $\mu$ M	<sup>[7]</sup>
Human $\alpha$ 1a Adrenergic Receptor	---	---	---	130 nM	<sup>[3][4][6]</sup>
Human $\alpha$ 1d Adrenergic Receptor	---	---	---	320 nM	<sup>[3][4][6]</sup>
Rat 5-HT1a Receptor	---	---	---	470 nM	<sup>[3][4][6]</sup>

## Experimental Protocols

### In Vitro Monocyte Chemotaxis Assay

This protocol details the use of a Boyden chamber or Transwell assay to evaluate the inhibitory effect of RS102895 on monocyte chemotaxis towards a CCL2 gradient.

Materials:

- CCR2-expressing monocytic cells (e.g., THP-1)
- Chemotaxis medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
- Recombinant Human CCL2 (MCP-1)
- **RS102895 hydrochloride**
- Transwell inserts (5 µm pore size)
- 24-well plate
- Cell staining solution (e.g., Calcein-AM or DAPI)
- Fluorescence plate reader or microscope

Procedure:

- Cell Preparation:
  - Culture THP-1 cells in complete RPMI 1640 medium.
  - The day before the assay, harvest cells and resuspend in serum-free RPMI 1640 for 4-6 hours.
  - Resuspend cells in chemotaxis medium at a concentration of  $1 \times 10^6$  cells/mL.
- Antagonist Pre-treatment:
  - Prepare serial dilutions of **RS102895 hydrochloride** in chemotaxis medium.

- Incubate the cell suspension with various concentrations of RS102895 (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.
- Assay Setup:
  - Add 600 µL of chemotaxis medium containing an optimal concentration of CCL2 (e.g., 10 ng/mL, to be determined by a preliminary dose-response experiment) to the lower wells of the 24-well plate.
  - Include a negative control well with chemotaxis medium only (no CCL2).
  - Carefully place the Transwell inserts into the wells, avoiding air bubbles.
  - Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 2-4 hours. The optimal incubation time should be determined empirically for the specific cell type.
- Quantification of Migrated Cells:
  - After incubation, carefully remove the Transwell inserts.
  - Gently remove the non-migrated cells from the top surface of the membrane with a cotton swab.
  - Fix and stain the migrated cells on the bottom surface of the membrane.
  - Count the number of migrated cells in several high-power fields under a microscope or quantify the fluorescence using a plate reader if a fluorescent stain was used.

## In Vitro Calcium Flux Assay

This protocol describes a method to measure the inhibition of CCL2-induced intracellular calcium mobilization by RS102895 in CCR2-expressing cells.

Materials:

- CCR2-expressing cells (e.g., THP-1 or HEK293 cells stably expressing CCR2)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
- Pluronic F-127
- Recombinant Human CCL2 (MCP-1)
- **RS102895 hydrochloride**
- Fluorescence plate reader with kinetic reading capabilities and automated injectors

Procedure:

- Cell Preparation and Dye Loading:
  - Harvest cells and resuspend them in Assay Buffer at a density of  $1-2 \times 10^6$  cells/mL.
  - Prepare a dye-loading solution by mixing the calcium-sensitive dye (e.g., 2  $\mu$ M Fluo-4 AM) with Pluronic F-127 (0.02%) in Assay Buffer.
  - Incubate the cells with the dye-loading solution in the dark at 37°C for 30-45 minutes.
  - Wash the cells twice with Assay Buffer to remove excess dye and resuspend them in Assay Buffer.
  - Plate the cells into a 96-well black, clear-bottom plate.
- Antagonist Treatment:
  - Prepare serial dilutions of **RS102895 hydrochloride** in Assay Buffer.
  - Add the antagonist dilutions (or vehicle control) to the wells containing the dye-loaded cells and incubate for 15-30 minutes at room temperature in the dark.
- Measurement of Calcium Flux:

- Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
- Establish a baseline fluorescence reading for 15-20 seconds.
- Using the plate reader's injector, add a pre-determined concentration of CCL2 (typically the EC80 concentration, which should be determined in a prior experiment) to stimulate the cells.
- Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
- Data Analysis:
  - The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence.
  - Plot the percentage of inhibition of the CCL2-induced calcium flux against the logarithm of the RS102895 concentration to determine the IC50 value.

## In Vivo Mouse Model of Inflammation

This protocol provides a general framework for evaluating the efficacy of RS102895 in a mouse model of inflammation, such as thioglycollate-induced peritonitis.

Materials:

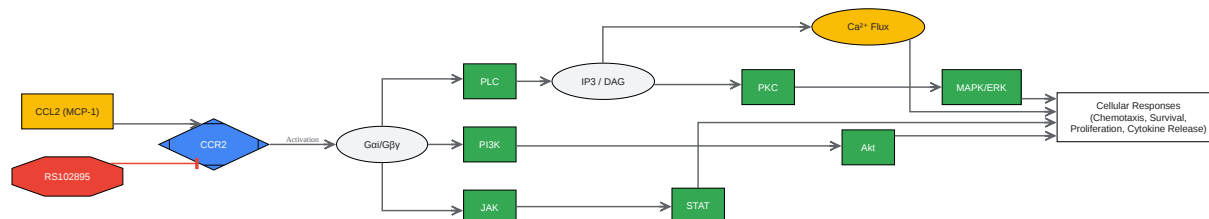
- 8-10 week old C57BL/6 mice
- **RS102895 hydrochloride**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
- Sterile 3% Thioglycollate solution
- Phosphate-Buffered Saline (PBS)
- Flow cytometry antibodies (e.g., anti-CD11b, anti-F4/80, anti-Ly6C)

Procedure:

- Animal Grouping and Antagonist Administration:
  - Divide mice into at least two groups: Vehicle control and RS102895 treatment.
  - Prepare the RS102895 formulation in the vehicle.
  - Administer RS102895 (e.g., 5-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the inflammatory stimulus.
- Induction of Peritonitis:
  - Inject 1 mL of sterile 3% thioglycollate solution intraperitoneally into each mouse.
- Cell Harvest:
  - At a specific time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice.
  - Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.
- Flow Cytometry Analysis:
  - Centrifuge the peritoneal lavage fluid to pellet the cells.
  - Resuspend the cells in FACS buffer and stain with fluorescently labeled antibodies to identify and quantify monocyte and macrophage populations.
  - Analyze the samples using a flow cytometer to determine the effect of RS102895 on inflammatory cell recruitment.

## Visualizations

### CCR2 Signaling Pathway

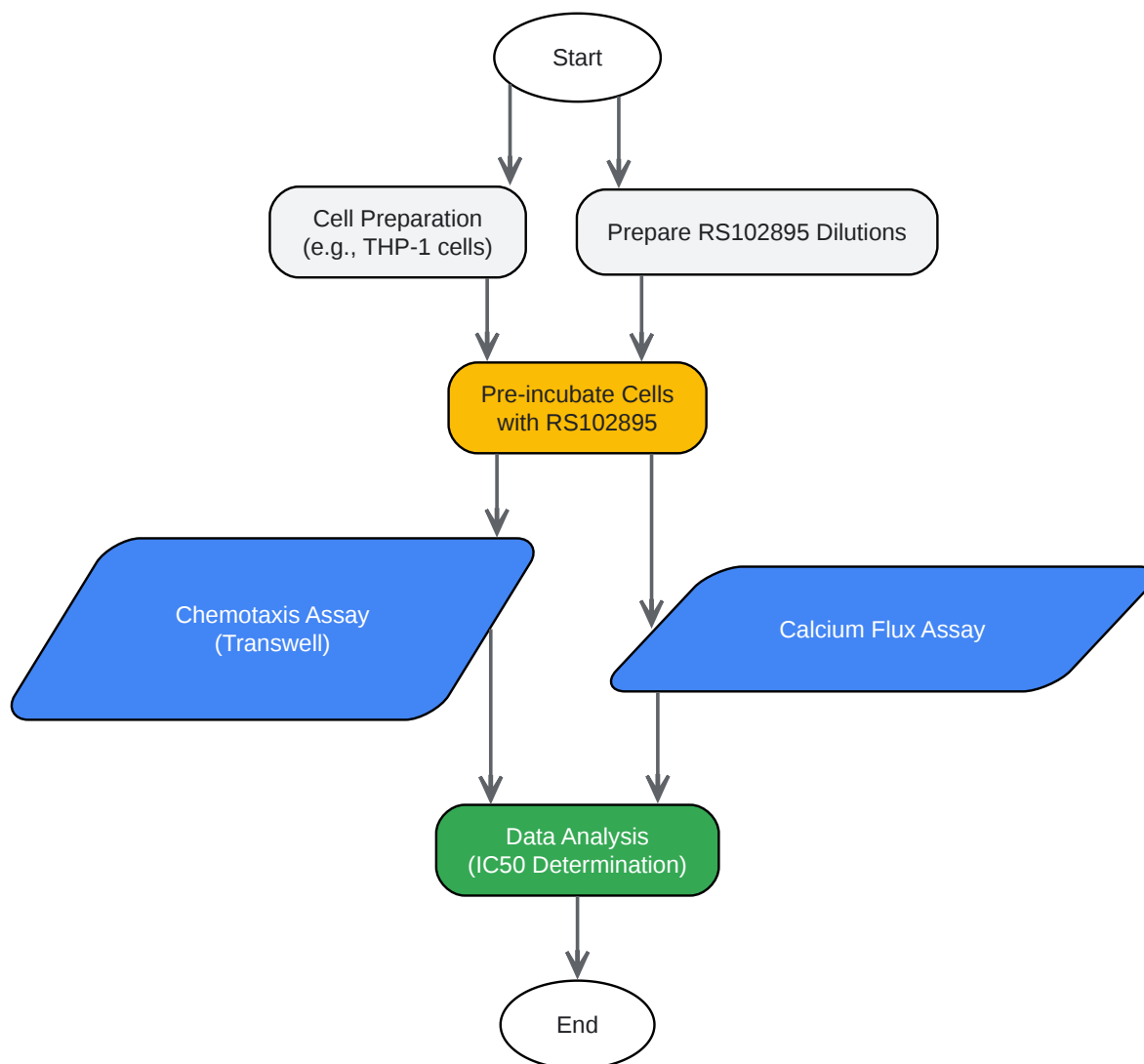


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Caption: CCR2 signaling pathway and the inhibitory action of RS102895.

## In Vitro Experimental Workflow

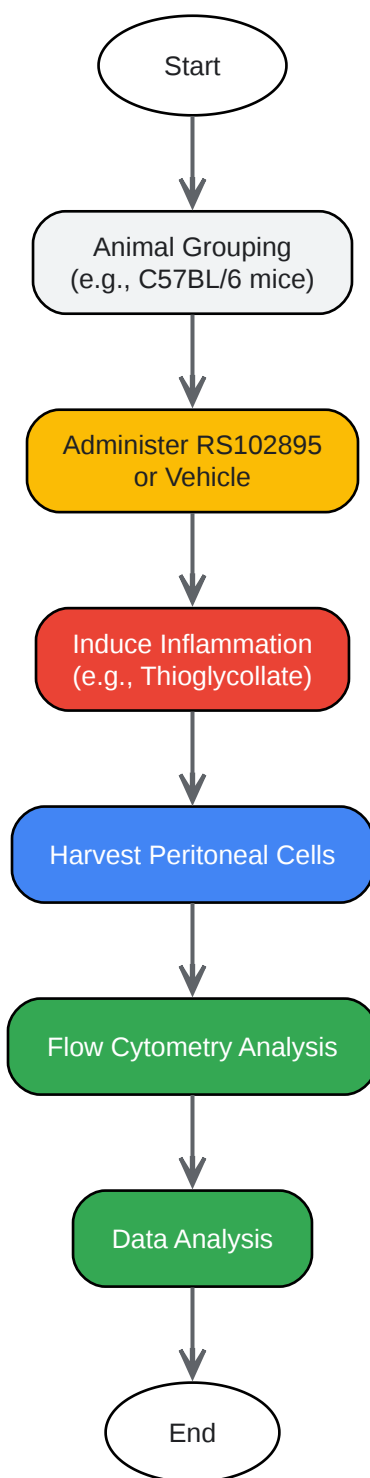




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Caption: General workflow for in vitro evaluation of RS102895.

## In Vivo Experimental Workflow



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Caption: Workflow for in vivo testing of RS102895 in a mouse peritonitis model.

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